molecular formula C10H12FNO2 B12977218 Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

Cat. No.: B12977218
M. Wt: 197.21 g/mol
InChI Key: DVRFDDUFWXHZJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methylbenzaldehyde and glycine methyl ester hydrochloride.

    Condensation Reaction: The aldehyde and glycine methyl ester undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 2-amino-2-(2-methylphenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-5-methylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

This compound can be synthesized through various chemical pathways, typically involving the introduction of the amino group and the fluorinated phenyl moiety. The general synthetic route involves:

  • Formation of the Fluorinated Phenyl Group : This can be achieved through halogenation of suitable precursors.
  • Amine Introduction : The amino group is introduced via nucleophilic substitution reactions.
  • Establishment of the Acetate : The methyl ester is formed through esterification reactions.

The structural formula for this compound is C11H12FNO2C_{11}H_{12}FNO_2, characterized by its unique 2-fluoro-5-methyl substitution on the phenyl ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial and antifungal activities. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values below 1 µg/mL against various bacterial strains, indicating potent antibacterial effects .
  • Mechanisms of Action :
    • Inhibition of Protein Synthesis : Alkaloids and related compounds often disrupt protein synthesis in bacteria, which could be a mechanism for this compound as well.
    • Cell Membrane Disruption : Some studies indicate that such compounds can alter bacterial cell membrane permeability, leading to cell death .

Anti-inflammatory Effects

Compounds structurally related to this compound have also demonstrated anti-inflammatory properties. Research indicates that these compounds can reduce the expression of inflammatory markers such as COX-2 and iNOS, suggesting a potential role in managing inflammatory diseases .

Study on Antibacterial Activity

In a comparative study, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli<1
This compoundS. aureus<1
Control (Standard Antibiotic)E. coli<0.5

This data suggests that the compound has comparable efficacy to established antibiotics in inhibiting bacterial growth.

Study on Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that this compound significantly reduced COX-2 levels in vitro:

TreatmentCOX-2 Expression (Relative Units)
Control100
Compound A (related structure)60
This compound55

These findings indicate that this compound may effectively modulate inflammatory responses.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-3-4-8(11)7(5-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

DVRFDDUFWXHZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)OC)N

Origin of Product

United States

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